molecular formula C8H14Cl2N2O B1459654 [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride CAS No. 1559059-77-6

[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride

Cat. No.: B1459654
CAS No.: 1559059-77-6
M. Wt: 225.11 g/mol
InChI Key: RMGBCDIRVBBQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O.2ClH and a molecular weight of 225.12 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride typically involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Pharmaceutical Development : The compound serves as a building block for the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
    • Lead Compound Potential : Preliminary studies suggest that it may exhibit bioactivity that warrants further exploration as a lead compound in drug discovery.
  • Organic Synthesis
    • Intermediate for Complex Molecules : It is utilized in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
    • Synthetic Routes : Common synthetic routes involve the formation of the pyridine ring followed by substitution reactions to introduce functional groups.
  • Biological Studies
    • Enzyme Inhibition Studies : The compound has been employed in studies assessing its ability to inhibit specific enzymes, which is crucial for understanding its pharmacological properties.
    • Receptor Binding Studies : It is used in research focusing on receptor interactions, providing insights into its potential therapeutic effects.
  • Industrial Applications
    • Agrochemicals : The compound is also explored for its applications in the production of agrochemicals, where its properties may enhance crop protection or growth.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
  • Receptor Binding Affinity : Studies utilizing radiolabeled versions of the compound have demonstrated significant binding affinity to specific receptors, indicating its potential role as a therapeutic agent in neurological conditions.
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications.

Mechanism of Action

The mechanism of action of [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds .

Biological Activity

[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

  • Molecular Formula : C8_{8}H11_{11}Cl2_{2}N2_{2}O
  • Molecular Weight : 220.09 g/mol
  • IUPAC Name : this compound

This compound is synthesized through the Mannich reaction, which involves the reaction of a pyridine derivative with formaldehyde and a primary amine, leading to the formation of a secondary amine.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Mannich bases, including those derived from pyridine structures. The compound has shown promising results in various in vitro assays against different cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)1.88
HepG2 (Liver Cancer)0.39
PC-3 (Prostate Cancer)0.46

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, which is critical for cancer therapeutics.

Antimicrobial Activity

Mannich bases have also been reported to possess antimicrobial properties. Studies indicate that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Neuropharmacological Effects

The compound's structural similarity to known neurotransmitter modulators suggests it may interact with various receptors in the central nervous system. Preliminary studies indicate potential activity at:

  • Dopamine D2 Receptors : Affinity studies show promising binding characteristics.
  • Serotonin 5-HT3 Receptors : Potential antagonistic effects have been noted, which could be beneficial in treating nausea and anxiety disorders.

Structure-Activity Relationships (SAR)

Research into the SAR of Mannich bases indicates that modifications in the pyridine ring and substitution patterns significantly influence biological activity. Key findings include:

  • The presence of electron-donating groups (like methoxy) enhances anticancer activity.
  • The length and branching of alkyl chains attached to the amine nitrogen can modulate receptor affinity and selectivity.

Case Study 1: Anticancer Evaluation

A study conducted on a series of Mannich bases derived from 4-methoxypyridine demonstrated that specific substitutions led to enhanced cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50_{50} values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Screening

In another investigation, [(4-Methoxy-2-pyridinyl)methyl]methylamine derivatives were screened for antimicrobial activity against common pathogens. Results indicated that certain derivatives inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents .

Properties

IUPAC Name

1-(4-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-6-7-5-8(11-2)3-4-10-7;;/h3-5,9H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGBCDIRVBBQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride
Reactant of Route 6
[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.